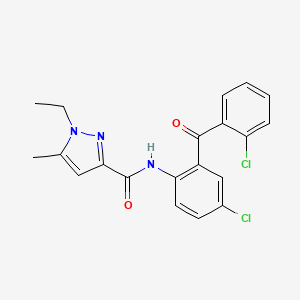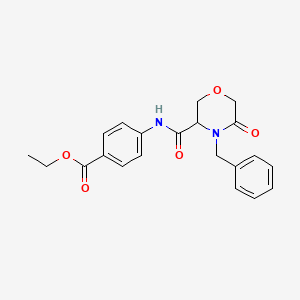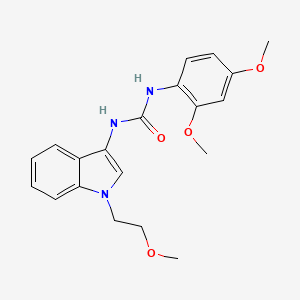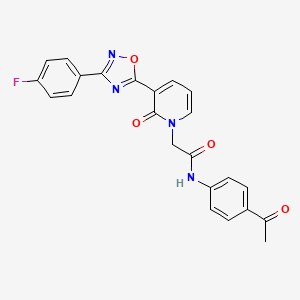
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Synthesis Analysis
The compound is formed as an intermediate in the synthesis of anxiety disorder active pharmaceutical ingredient lorazepam . The acetylation reaction is involved in its synthesis .Molecular Structure Analysis
The molecular formula of the compound is C15H10Cl3NO2 . The dihedral angle between the two benzene rings is 74.83°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09° and 78.38°, respectively, to the mean plane through the acetamide group .Chemical Reactions Analysis
Intramolecular C-H⋯O and N-H⋯O hydrogen bonds both generate S(6) rings .Physical And Chemical Properties Analysis
The compound has a melting point of 159-161 °C (lit.) and a predicted boiling point of 565.0±50.0 °C. Its predicted density is 1.452±0.06 g/cm3. It is slightly soluble in chloroform and methanol when heated and sonicated .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) outlines the synthesis of a series of pyrazolopyrimidine derivatives, highlighting the versatility of pyrazole-based compounds in creating molecules with potential anticancer and anti-inflammatory properties. These derivatives were synthesized through various chemical reactions and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, suggesting the structural adaptability of pyrazole compounds for targeting specific biological pathways (Rahmouni et al., 2016).
Structural Studies and Potential Bioisosterism
Research by Iulek et al. (1993) on pyrazole derivatives, including a focus on their crystal structures, indicates the potential of such compounds as bioisosteres for known therapeutic agents. The study discusses the planarity and dihedral angles within these molecules, which could influence their biological activity by mimicking the spatial arrangement of atoms in other biologically active compounds, thus suggesting a method for the rational design of new therapeutics (Iulek et al., 1993).
Chemical Reactivity and Synthetic Applications
Further research into pyrazole derivatives, such as that conducted by Ahmed et al. (2018), demonstrates the chemical reactivity of these compounds, enabling the synthesis of novel thienopyrazole derivatives. This study provides insights into how substitutions on the pyrazole ring can lead to a wide range of compounds with varied biological activities, emphasizing the role of pyrazole derivatives in the development of new chemical entities (Ahmed et al., 2018).
Novel Compounds and Mechanistic Insights
The work by Ledenyova et al. (2018) on the unexpected reactions of pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea highlights the complexity of reactions involving pyrazole derivatives. This research not only contributes to the understanding of the chemical behavior of pyrazole-based compounds but also opens up new pathways for synthesizing compounds with potential biological applications (Ledenyova et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c1-3-25-12(2)10-18(24-25)20(27)23-17-9-8-13(21)11-15(17)19(26)14-6-4-5-7-16(14)22/h4-11H,3H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJWRGDABLTTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-(3-chloro-4-methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate](/img/structure/B2692176.png)
![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2692177.png)

![N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2692180.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclopropanecarboxamide](/img/structure/B2692185.png)

![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2692187.png)
![Ethyl 4-[[2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2692189.png)



